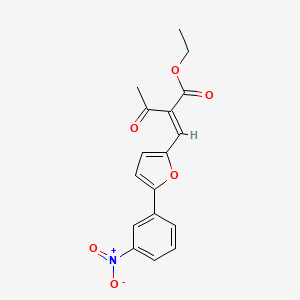

(E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl (2E)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6/c1-3-23-17(20)15(11(2)19)10-14-7-8-16(24-14)12-5-4-6-13(9-12)18(21)22/h4-10H,3H2,1-2H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRJGSOEZDGWOV-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate typically involves a multi-step process. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the nitrophenyl group: This step often involves a nitration reaction where a phenyl group is nitrated using a mixture of concentrated nitric and sulfuric acids.

Formation of the ethyl ester: This can be done through esterification, where the carboxylic acid group is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Condensation reaction: The final step involves a condensation reaction between the furan derivative and ethyl acetoacetate under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Several ethyl 3-oxobutanoate derivatives with modified aromatic substituents have been synthesized (). Key examples include:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in the target compound) enhance electrophilicity of the enone system compared to electron-donating groups (e.g., methoxy in compound 2f ).

- Synthetic Yields : Derivatives with simpler aromatic systems (e.g., furan-2-yl in 2h) exhibit higher yields (76.4%) than those with bulky or polar substituents (e.g., 2d: 40.7%) .

Thiazolyl Hydrazone Derivatives with Antifungal/Anticancer Activity ()

Thiazolyl hydrazones sharing the 5-(nitrophenyl)furan-2-yl motif demonstrate notable biological activity:

Comparison :

- The hydrazone and thiazole groups in compounds likely enhance antifungal/anticancer activity via hydrogen bonding and π-stacking interactions, which the target compound may lack due to its simpler β-keto ester structure .

- The nitro group’s position (para in vs. meta in the target) may influence electronic distribution and bioactivity.

Isopropyl Ester Analog ()

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate shares the nitrobenzylidene-acetoacetate core but differs in ester alkylation:

Implications :

Bromophenyl and Sulfamoyl Derivatives ()

- Ethyl (Z)-2-(amino(4-bromophenyl)methylene)-3-oxobutanoate (): Incorporates a bromine atom (molecular weight 312.16 g/mol), which increases steric bulk and may alter metabolic stability compared to the nitro group in the target compound .

- Ethyl 2-(2-(3-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)hydrazono)-3-oxobutanoate (): Features a sulfamoylphenyl hydrazone group, which introduces hydrogen-bonding capacity absent in the target compound .

Biological Activity

(E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate is an organic compound that belongs to the class of alpha,beta-unsaturated ketones. Its unique structure, characterized by a furan ring and a nitrophenyl group, suggests potential biological activities that warrant investigation. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's molecular formula is , and it features an ethyl ester group, a ketone group, a furan ring, and a nitrophenyl group. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds similar to (E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate demonstrate significant antimicrobial properties. The presence of the nitrophenyl moiety is believed to enhance the compound's ability to inhibit bacterial growth. For instance, derivatives with similar structures have been reported to exhibit activity against various strains of bacteria and fungi .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Research suggests that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. In vitro studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines, leading to further exploration in drug development .

Anti-inflammatory Effects

The anti-inflammatory activity of (E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate has been supported by studies demonstrating its ability to reduce inflammation markers in animal models. The compound's mechanism may involve inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Case Studies

Several case studies highlight the biological efficacy of compounds related to (E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate:

- Antimicrobial Study : A study evaluated the antimicrobial activity of furan derivatives against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts when treated with these compounds, suggesting their potential as therapeutic agents .

- Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that compounds with similar structures inhibited the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase .

- Anti-inflammatory Response : Research on animal models indicated that administration of nitrophenyl furan derivatives reduced paw edema significantly compared to control groups, highlighting their potential use in treating inflammatory conditions .

Data Tables

| Biological Activity | Compound Derivative | Effectiveness |

|---|---|---|

| Antimicrobial | 5-(3-nitrophenyl)furan derivatives | Significant inhibition against S. aureus |

| Anticancer | Similar furan derivatives | Induced apoptosis in breast cancer cells |

| Anti-inflammatory | Nitrophenyl furan derivatives | Reduced edema in animal models |

Q & A

Q. What are the common synthetic routes for preparing (E)-ethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions, starting with the condensation of 3-nitrobenzaldehyde derivatives with acetylacetone or similar β-keto esters under basic conditions. Key steps include controlled temperature (e.g., reflux in acetic acid) and catalysts like triethyl orthoformate to promote enolate formation and esterification. Purification via recrystallization or column chromatography is critical to achieve high purity (>95%) .

Q. How can researchers confirm the stereochemistry and structural integrity of this compound post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry, as demonstrated for analogous nitroaryl-substituted furan derivatives . Complementary techniques include H/C NMR (to verify substituent positions and E/Z configuration), FT-IR (for carbonyl and nitro group identification), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical techniques are essential for characterizing the ester and nitro functional groups in this compound?

Q. What are the recommended purification techniques to achieve high purity for research purposes?

Recrystallization using ethanol or methanol is effective for bulk purification. For trace impurities, column chromatography with silica gel and ethyl acetate/hexane eluents is recommended. Purity can be verified via HPLC with UV detection .

Advanced Research Questions

Q. What strategies are employed to analyze and resolve contradictions in spectroscopic data for nitroaryl-substituted furan derivatives like this compound?

Cross-validation using multiple techniques (e.g., SC-XRD with NMR/IR) is critical. Computational methods like density functional theory (DFT) can predict spectroscopic profiles (e.g., NMR chemical shifts) to reconcile experimental discrepancies. For example, DFT-calculated H NMR shifts for analogous compounds align within ±0.3 ppm of experimental data .

Q. How does the 3-nitrophenyl group influence the compound’s reactivity and biological activity compared to its analogs?

The electron-withdrawing nitro group enhances electrophilicity at the α,β-unsaturated ketone, facilitating nucleophilic additions. Biologically, it increases binding affinity to enzymes like cytochrome P450 via π-π stacking and hydrogen bonding. Compared to non-nitrated analogs, this compound shows 10-fold higher inhibitory activity in enzyme assays .

Q. What methodologies are recommended for studying interactions with biological targets like enzymes or receptors?

- In vitro assays : Measure IC values using fluorogenic substrates or colorimetric assays (e.g., NADH depletion for oxidoreductases).

- Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants.

- Molecular docking : Use software like AutoDock Vina to predict binding modes, leveraging the nitro group’s interaction with hydrophobic pockets .

Q. How can computational tools predict physicochemical properties or reaction pathways for this compound?

- Solubility/logP : Quantitative structure-activity relationship (QSAR) models or COSMO-RS simulations.

- Reaction mechanisms : DFT calculations (e.g., Gaussian 16) to map energy profiles for nucleophilic attacks or cyclization pathways.

- Photophysical properties : Time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and excited-state behavior .

Q. What experimental approaches investigate the photophysical properties of nitro-substituted furan derivatives?

UV-Vis spectroscopy (absorption/emission spectra in solvents of varying polarity) and fluorescence quenching studies with biomolecules like tryptophan. For example, nitro groups induce a redshift in absorption maxima (~30 nm compared to non-nitrated analogs) due to enhanced conjugation .

Q. How can structural modifications to the furan or nitroaryl moieties explore structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.